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molecular formula C22H22ClFN2O B8631796 Sarizotan

Sarizotan

Cat. No. B8631796
M. Wt: 384.9 g/mol
InChI Key: QDLVYMYXOLGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045629B2

Procedure details

20.27 g of 2-aminomethylchroman hydrochloride are introduced into 130 g of methanol, and 20.4 g of a 30% sodium methoxide solution in methanol are subsequently added. 20.43 g of 5-(4-fluorophenyl)pyridine-3-carbaldehyde are added to the white suspension at 35° C., and the mixture is stirred for 1.5 hours before 4.20 g of sodium borohydride are added in portions. After 15 hours, 56.4 ml of water are added, and the pH of the mixture is adjusted to pH 2 using 37% hydrochloric acid. After the suspension has been cooled to 0° C., the crystals are filtered off, washed with methanol and dried under reduced pressure, giving 28.2 g of 2-[5-(4-fluorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride (64% yield).
Quantity
20.27 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
130 g
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
56.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5]1.C[O-].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:25]=[C:26]([CH:30]=O)[CH:27]=[N:28][CH:29]=2)=[CH:20][CH:19]=1.[BH4-].[Na+].Cl>CO.O>[ClH:1].[F:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]2[CH:25]=[C:26]([CH2:30][NH:2][CH2:3][CH:4]3[CH2:13][CH2:12][C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[O:5]3)[CH:27]=[N:28][CH:29]=2)=[CH:22][CH:23]=1 |f:0.1,2.3,5.6,10.11|

Inputs

Step One
Name
Quantity
20.27 g
Type
reactant
Smiles
Cl.NCC1OC2=CC=CC=C2CC1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
130 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20.43 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=C(C=NC1)C=O
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
56.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are subsequently added
ADDITION
Type
ADDITION
Details
are added in portions
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C=1C=C(C=NC1)CNCC1OC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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